molecular formula C19H14F4N2OS B2801421 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-(trifluoromethyl)benzamide CAS No. 932987-02-5

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-(trifluoromethyl)benzamide

Cat. No.: B2801421
CAS No.: 932987-02-5
M. Wt: 394.39
InChI Key: SSHLPYCBUGYXCT-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 3-(trifluoromethyl) group and an ethyl linker connected to a 2-(3-fluorophenyl)-1,3-thiazol-4-yl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiazole ring and fluorophenyl substituent contribute to π-π stacking and hydrophobic interactions in biological targets . Such structural motifs are common in medicinal chemistry, particularly in receptor ligands and anticancer agents .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F4N2OS/c20-15-6-2-4-13(10-15)18-25-16(11-27-18)7-8-24-17(26)12-3-1-5-14(9-12)19(21,22)23/h1-6,9-11H,7-8H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHLPYCBUGYXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-(trifluoromethyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20F3N3SC_{18}H_{20}F_{3}N_{3}S, with a molecular weight of approximately 377.43 g/mol. Its structure features a thiazole ring, a trifluoromethyl group, and a fluorinated phenyl moiety, which contribute to its unique electronic properties and biological interactions.

Key Properties

PropertyValue
Molecular FormulaC18H20F3N3S
Molecular Weight377.43 g/mol
LogP (octanol-water partition)4.5
Polar Surface Area50.23 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.
  • Substitution Reactions : The introduction of the 3-fluorophenyl group is achieved through nucleophilic substitution reactions.
  • Coupling Reactions : The final step involves coupling the thiazole derivative with the trifluoromethylbenzamide under controlled conditions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that compounds containing thiazole rings exhibit potent activity against various bacterial strains by inhibiting cell wall synthesis and disrupting membrane integrity. The mechanism often involves interaction with specific enzymes or receptors within microbial cells, leading to cell death or growth inhibition.

Anticancer Activity

The compound has also been studied for its anticancer potential. Research shows that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism may involve modulation of signaling pathways related to cell survival and apoptosis through interactions with specific molecular targets such as kinases or transcription factors .

Case Study: Inhibition of Cancer Cell Lines

A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound induced apoptosis as evidenced by increased levels of caspase activity and DNA fragmentation assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation : It can act as an allosteric modulator at certain receptors, enhancing or inhibiting their activity based on the cellular context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Target/Application Affinity/Activity Data Reference
Target Compound Benzamide 3-(CF₃), ethyl-thiazol-fluorophenyl Potential therapeutic agent Not reported in evidence
TTFB Benzamide 3-F, 4-tert-butyl-thiazole Pesticide Not quantified
FTBU-1 Urea 3-Fluorophenyl-ethyl, thiazol-benzimidazole Research compound Not reported
3b Benzamide Thiophenyl, piperazine-ethoxyethyl, 3-CF₃ Dopamine/sigma receptors IC₅₀ or Kd not provided
[125I]PIMBA Benzamide 3-Iodo-4-methoxy, piperidinyl-ethyl Sigma receptors (DU-145 cells) Kd = 5.80 nM, Bmax = 1800 fmol/mg

Discussion of Key Findings

  • Receptor Targeting : Piperazine-containing analogues (e.g., 3b) demonstrate the importance of nitrogen-rich linkers in modulating receptor specificity, though their synthesis yields are lower .
  • Therapeutic Potential: Sigma receptor ligands like [125I]PIMBA highlight the diagnostic and therapeutic value of benzamide derivatives, suggesting similar applications for the target compound .

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